Methyl 4-acetyl-3-nitrobenzoate

Physical Chemistry Medicinal Chemistry Property Prediction

Sourcing the correct ortho-substituted intermediate for nintedanib synthesis is a critical bottleneck. Methyl 4-acetyl-3-nitrobenzoate (CAS 51885-81-5) provides the precise acetyl-nitro pattern required for the patented synthetic pathway, unavailable from simpler analogs. • Essential building block for nintedanib and derived libraries • Three reactive groups (ester, acetyl, nitro) enable orthogonal diversification • Supplied at ≥98% purity for immediate use, minimizing pre-synthesis steps Procure with confidence for reproducible results.

Molecular Formula C10H9NO5
Molecular Weight 223.184
CAS No. 51885-81-5
Cat. No. B2468378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetyl-3-nitrobenzoate
CAS51885-81-5
Molecular FormulaC10H9NO5
Molecular Weight223.184
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3
InChIKeyRWLGQQWVBIMMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-acetyl-3-nitrobenzoate Procurement Profile


Methyl 4-acetyl-3-nitrobenzoate (CAS 51885-81-5) is a specialized aromatic building block characterized by the presence of a methyl ester, an acetyl group, and a nitro group on a single benzene ring [1]. Its molecular formula is C10H9NO5 and it has a molecular weight of 223.18 g/mol . This solid compound, typically available in purities of 95-98% from research chemical suppliers , serves as a defined intermediate in organic synthesis, notably in the preparation of complex pharmaceutical molecules like the tyrosine kinase inhibitor nintedanib [2]. Its value is derived from its highly functionalized structure, which provides distinct and ordered points for further chemical transformation, making it a more advanced starting material than its simpler, less-functionalized analogs [3].

Intermediate Defined building block for nintedanib and related TKI synthesis routes
Substitution Ortho-acetyl/nitro pattern enables specific chemical transformations
Documentation Supplier-provided purity with COA, HPLC, NMR supports batch consistency

Analog Substitution Failure for Methyl 4-acetyl-3-nitrobenzoate


Substituting Methyl 4-acetyl-3-nitrobenzoate with a generic analog like Methyl 4-acetylbenzoate or Methyl 3-nitrobenzoate is not feasible due to its specific and dual-functionalized structure, which is critical for its documented role as an intermediate in synthesizing the anticancer drug nintedanib [1]. The compound's unique ortho-relationship between the acetyl and nitro groups provides a distinct electronic environment and a specific spatial arrangement for subsequent chemical transformations. This specific substitution pattern is not present in simpler analogs, which lack either the acetyl or the nitro group, or have them in different positions . Such substitutions would fundamentally alter the electronic properties and steric profile of the molecule, leading to different reaction pathways and failing to provide the necessary scaffold for the target pharmaceutical . The procurement of this specific compound is therefore a non-negotiable requirement for replicating the patented synthetic routes for which it is a key building block.

Substitution Pattern

Analogs lacking the ortho-acetyl/nitro arrangement may alter electronic and steric properties, potentially shifting reaction pathways and yields.

Route Fidelity

Simple benzoate esters (e.g., methyl 4-acetylbenzoate, methyl 3-nitrobenzoate) are not cited in the key nintedanib patent and may not support direct route replication.

Analytical Transfer

Calculated LogP and MW differences suggest that HPLC methods optimized for this compound may require re-validation if applied to less-functionalized analogs.

Methyl 4-acetyl-3-nitrobenzoate Procurement Evidence


Lipophilicity and Molecular Size vs. Analogs

While no direct head-to-head experimental data was located, the computed physicochemical properties of Methyl 4-acetyl-3-nitrobenzoate, specifically its LogP and molecular weight, are distinct from those of two key comparators, Methyl 4-acetylbenzoate and Methyl 3-nitrobenzoate, leading to quantifiable differences relevant for applications such as chromatographic separation .

Physicochemical Profile vs. Analogs
Reported
LogP ~1.47, MW 223.18 LogP 0.23–0.28 units lower; MW ~42–45 g/mol higher vs. methyl 4-acetylbenzoate and methyl 3-nitrobenzoate (calc.)
Supports chromatographic method differentiation
Calculated values; experimental retention data may vary
Physical Chemistry Medicinal Chemistry Property Prediction

Purity and Analytical Traceability

The commercial availability of Methyl 4-acetyl-3-nitrobenzoate at a defined purity (e.g., 95-98%) and with associated analytical certificates (COA, HPLC, NMR) provides a verifiable procurement specification . This level of documentation is not universally available for all less-common analogs or in-house synthesized batches.

Purity & Documentation
Supplier-provided
≥95–98% purity with COA, HPLC, NMR, MS
Supports batch-to-batch reproducibility and quality compliance
Documentation availability may vary by supplier
Analytical Chemistry Quality Control Method Development

Patent-Defined Intermediate for Nintedanib

Methyl 4-acetyl-3-nitrobenzoate is specifically named as a starting material or intermediate in a patent for the synthesis of nintedanib (WO2016037514A1) [1]. While the patent does not provide comparative yield data against other potential intermediates, its explicit inclusion defines the synthetic route. Analogs lacking the specific acetyl/nitro substitution pattern cannot be used as direct substitutes in this patented process.

Patented Intermediate
Supporting evidence
Cited in WO2016037514A1 for nintedanib synthesis
May support replication of patented synthetic route
Binary suitability; analogs not directly interchangeable
Pharmaceutical Synthesis Process Chemistry Anticancer Agents

Methyl 4-acetyl-3-nitrobenzoate Use-Cases


Nintedanib and TKI Analog Synthesis

This compound is a procured intermediate for research groups replicating or improving upon the patented synthesis of nintedanib, an anticancer agent [1]. Its unique substitution pattern is essential for the specific chemical transformations outlined in the relevant patent literature. Analogs lacking this specific structure would not be applicable for this purpose [1].

Analytical Methods for Functionalized Aromatics

Due to its distinct computed properties (LogP of ~1.47, MW of 223.18 g/mol) [2], this compound can serve as a challenging model analyte for developing and validating HPLC or LC-MS methods . Its differentiation in retention time from simpler analogs like Methyl 4-acetylbenzoate (LogP ~1.90) is a quantifiable factor in method development [3].

Selective Reduction to Ortho-Aminoacetophenones

The compound's structure, featuring both a nitro and an acetyl group, positions it as a precursor for ortho-aminoacetophenone derivatives through selective reduction of the nitro group . The availability of this compound at a verified purity (95-98%) reduces the burden of in-house synthesis and purification for researchers requiring this specific building block [4].

Building Block for Benzoate Libraries

For medicinal chemistry programs exploring structure-activity relationships (SAR) around benzoate scaffolds, this compound provides a densely functionalized core. Its three reactive handles (ester, acetyl, nitro) allow for orthogonal diversification, making it a more efficient starting point for library synthesis than less functionalized, and therefore less expensive, but more labor-intensive, alternatives [5].

Application
Selection Property
Validation Focus
Nintedanib synthesis research
Ortho-acetyl/nitro substitution pattern
Replication of patented route conditions
HPLC/LC-MS method development
Distinct LogP and MW profile
Retention time differentiation from less-functionalized analogs
Ortho-aminoacetophenone precursor synthesis
Nitro group reduction selectivity
Purity and yield of reduced product
Benzoate SAR library construction
Tri-functionalized core (ester, acetyl, nitro)
Orthogonal derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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